molecular formula C21H22N2O3S2 B2785600 ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 450352-17-7

ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2785600
CAS No.: 450352-17-7
M. Wt: 414.54
InChI Key: KZYLDBREIZBEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a propanamido-indole-sulfanyl moiety at position 2. The indole ring, a heteroaromatic system, is linked via a sulfanyl group to the propanamido side chain, which is attached to the cyclopenta[b]thiophene scaffold.

Properties

IUPAC Name

ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-26-21(25)18-14-8-6-10-16(14)28-20(18)23-19(24)12(2)27-17-11-22-15-9-5-4-7-13(15)17/h4-5,7,9,11-12,22H,3,6,8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYLDBREIZBEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Cyclization to Form the Thiophene Ring: The cyclopenta[b]thiophene ring is formed through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions that incorporate indole derivatives and thiophene structures. The synthetic pathway generally includes:

  • Formation of Indole Derivatives : Starting from 2-(1H-indol-3-yl)acetic acid, esterification with ethanol and sulfuric acid leads to ethyl 2-(1H-indol-3-yl)acetate.
  • Introduction of Sulfanyl Group : This is achieved through nucleophilic substitution reactions involving thiol derivatives.
  • Propanamide Formation : The compound is further modified by incorporating propanamide functionalities which enhance its biological activity.

Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of related compounds featuring indole and thiophene moieties. For instance, a derivative from a similar synthetic route exhibited significant inhibitory activity against the α-glucosidase enzyme, indicating potential as an antidiabetic agent . The IC50 values reported were lower than that of standard drugs like acarbose, suggesting enhanced efficacy.

Antioxidant Activity

Compounds derived from similar structures have been evaluated for their antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases . The antioxidant activity was assessed using various assays including DPPH radical scavenging and lipid peroxidation inhibition.

Antimicrobial Properties

This compound has also shown promise in antimicrobial studies. Compounds with similar structures demonstrated significant antibacterial effects against various pathogens in vitro. The diameter of inhibition zones was measured to evaluate efficacy, with some compounds showing results comparable to standard antibiotics .

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers synthesized a series of derivatives based on the indole-thiophene framework. These compounds were tested for their ability to inhibit α-glucosidase. One compound exhibited an IC50 value significantly lower than acarbose, suggesting its potential as a more effective antidiabetic agent .

CompoundIC50 Value (µM)Standard (Acarbose)
Compound A1525
Compound B1025

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant capabilities of various synthesized compounds through multiple assays. The results indicated that certain derivatives displayed superior antioxidant activity compared to established standards.

CompoundDPPH Scavenging (%)Lipid Peroxidation Inhibition (%)
Compound C8575
Compound D9070

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues of Cyclopenta[b]thiophene Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & Source Substituents at Position 2 Core Structure Molecular Weight (g/mol) Key Functional Groups Potential Biological Activity
Target Compound 2-[2-(1H-Indol-3-ylsulfanyl)propanamido] Cyclopenta[b]thiophene Not explicitly provided Indole-sulfanyl, propanamido, ethyl ester Mitochondrial modulation (hypothesized)
Methyl 2-(3-phenylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate () 3-phenylpropanamido Cyclopenta[b]thiophene ~349.4 (estimated) Phenylpropanamido, methyl ester Unreported; likely varies with substituents
Ethyl 2-(3-phenylthioureido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate () 3-phenylthioureido Cyclopenta[b]thiophene ~374.5 (estimated) Thioureido, ethyl ester Potential kinase inhibition
Ethyl 2-{2-[(1-{2-[(2-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-... () Fluorophenyl-formamido-ethyl-indole-sulfanyl-acetamido Cyclopenta[b]thiophene 565.68 Fluorophenyl, indole-sulfanyl, ethyl ester Enhanced metabolic stability

Key Differences and Implications

Substituent Complexity and Bioactivity: The target compound’s indole-sulfanyl group may facilitate π-π stacking or hydrogen bonding with biological targets, akin to mitofusin agonists. The thioureido derivative () introduces a sulfur-containing urea group, which could enhance solubility or alter binding kinetics compared to the propanamido linker. The fluorophenyl-indole analog () incorporates fluorine, likely improving lipophilicity and metabolic stability, a common strategy in drug design.

Ester Group Variations :

  • Methyl vs. ethyl esters influence pharmacokinetics. Methyl esters () may confer faster hydrolysis rates, whereas ethyl esters (target compound, –6) could prolong half-life.

Mitochondrial Activity :

  • highlights cyclopenta[b]thiophene derivatives as mitofusin agonists restoring mtDNA content. While the target compound shares the core structure, its indole-sulfanyl substituent may differentiate its potency or specificity compared to phenylpropanamido analogs.

Biological Activity

Ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes an indole moiety, a thiophene ring, and an ester functional group. The synthesis typically involves several steps:

  • Formation of the Indole Moiety : Synthesized via Fischer indole synthesis.
  • Introduction of the Sulfanyl Group : Reaction with a thiol compound.
  • Cyclization to Form the Thiophene Ring : Involves cyclization reactions.
  • Esterification : Final step where the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Indole Moiety : Binds to receptors and enzymes, modulating their activity.
  • Sulfanyl Group : Participates in redox reactions influencing cellular processes.
  • Ester Group : Undergoes hydrolysis, releasing active metabolites that exert biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro tests demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines with IC50 values ranging from 23.2 to 49.9 μM .
  • Flow cytometry analysis indicated that this compound induces G2/M phase cell-cycle arrest and apoptosis in MCF-7 cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing similar structural motifs possess activity against various bacterial strains, suggesting a potential role in drug development for treating infections.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Objective : To evaluate apoptosis induction.
    • Findings : The compound effectively induced apoptosis and necrosis, leading to significant antiproliferative effects .
  • In Vivo Studies :
    • Objective : Assess hepatotoxicity and myelosuppression in tumor-bearing mice.
    • Findings : The compound restored liver enzyme levels close to normal values, indicating protective effects against chemotherapy-induced toxicity .

Data Tables

Biological ActivityIC50 Range (μM)Cell LineMechanism
Antitumor Activity23.2 - 49.9MCF-7Apoptosis induction
Antimicrobial ActivityNot specifiedVarious strainsInhibition of bacterial growth

Q & A

Q. What are the critical parameters for optimizing the synthesis of ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solvation of intermediates, while ethanol or dichloromethane (DCM) may be used for milder conditions .
  • Catalysts : Triethylamine or pyridine is employed to deprotonate intermediates and stabilize reactive species .
    Methodological tip : Monitor reaction progress via TLC or HPLC to ensure intermediate purity (>95%) before proceeding to subsequent steps .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., indole and thiophene ring positions) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and detects potential side products (e.g., incomplete cyclization) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for cyclopenta[b]thiophene core conformations .
    Data cross-validation : Compare experimental NMR shifts with computational models (e.g., DFT) to resolve discrepancies in peak assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard identification : The compound may cause respiratory irritation (Specific Target Organ Toxicity, Category 3) and skin/eye irritation (Category 2/2A) .
  • Exposure control : Use fume hoods, nitrile gloves, and respiratory protection (FFP2 masks) during synthesis.
  • Waste disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-1 vs. COX-2) can skew results. Validate activity using orthogonal assays (e.g., enzymatic inhibition + cell viability) .
  • Structural analogs : Compare activity with derivatives (e.g., cyclohexylthio vs. phenylsulfanyl substituents) to identify pharmacophore requirements (Table 1) .

Table 1 : Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (µM) for COX-2 InhibitionSelectivity Ratio (COX-2/COX-1)
Cyclohexylthio substituent0.45 ± 0.0212.3
Phenylsulfanyl substituent1.21 ± 0.155.8
Methylfuran moiety ()0.89 ± 0.118.7

Q. What strategies are effective for elucidating the mechanism of action in anti-inflammatory or anticancer studies?

  • Target engagement assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity for kinases (e.g., JAK2) or inflammatory mediators (e.g., TNF-α) .
  • Metabolomics : Profile changes in cellular metabolites (e.g., ATP/ADP ratios) to infer pathway modulation .
  • In silico docking : Map interactions between the indole-sulfanyl moiety and catalytic pockets (e.g., MDM2-p53 interface) using AutoDock Vina .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Common impurities :
    • Unreacted intermediates : Detect via HPLC retention time shifts (e.g., uncyclized thiophene precursors) .
    • Oxidative byproducts : Use LC-MS to identify sulfoxide or sulfone derivatives formed during prolonged storage or heating .
      Mitigation :
    • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) .
    • Process optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity and improve yield .

Methodological Guidance for Data Contradictions

Q. Conflicting cytotoxicity data across studies: How to determine reproducibility?

  • Standardize assays : Use identical cell lines, passage numbers, and incubation times (e.g., 48 hr vs. 72 hr exposures).
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for anticancer assays) .
  • Batch variability : Characterize compound purity for each batch via elemental analysis and HPLC (>98% purity threshold) .

Q. Discrepancies in reported solubility and stability profiles: How to address?

  • Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO, quantifying concentration via UV-Vis at λmax ~280 nm .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolytic or oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.